molecular formula C9H10BrFOS B6287113 (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane CAS No. 2586127-17-3

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane

Cat. No.: B6287113
CAS No.: 2586127-17-3
M. Wt: 265.14 g/mol
InChI Key: AEEBCZAGDFVOGP-UHFFFAOYSA-N
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Description

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is an aryl sulfane compound characterized by a phenyl ring substituted with bromo (Br), ethoxy (OCH₂CH₃), fluoro (F), and methylsulfane (SCH₃) groups. This compound falls under the broader category of sulfane sulfur-containing molecules, which are reactive sulfur species (RSS) with roles in biological signaling, antioxidant defense, and post-translational modifications . Its synthesis likely involves halogenation and etherification steps, as inferred from related benzofuran derivatives .

Properties

IUPAC Name

5-bromo-1-ethoxy-2-fluoro-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFOS/c1-3-12-7-4-6(10)5-8(13-2)9(7)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEBCZAGDFVOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane C₁₀H₁₁BrFOS Br (5), OCH₂CH₃ (3), F (2), SCH₃ (1) 293.21 Moderate lipophilicity due to ethoxy; potential for H₂S release
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane C₈H₈BrFOS Br (5), OCH₃ (3), F (2), SCH₃ (1) 251.12 Higher polarity than ethoxy analog; faster sulfur transfer
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane C₈H₈BrFOS Br (2), OCH₃ (3), F (6), SCH₃ (1) 251.12 Altered electronic effects due to bromo/fluoro positions; lower stability
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane C₇H₅Br₂FS Br (3,4), F (2), SCH₃ (1) 307.99 Increased molecular weight; enhanced reactivity in substitution reactions

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound enhances lipophilicity and may slow metabolic degradation compared to methoxy analogs, influencing bioavailability .
  • Halogen Positioning: Bromo at position 5 (vs.
  • Sulfur Reactivity : All compounds can transfer sulfane sulfur to thiols, forming persulfides (-SSH), but reaction rates vary with substituent electronic profiles .

Biological Activity

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, an ethoxy group, and a fluorine atom attached to a phenyl ring, along with a methylsulfane group. These substituents are believed to enhance its biological activity through various biochemical interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen atoms and the methylsulfane group enable the compound to participate in biochemical reactions that modulate enzyme activities and disrupt cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which can lead to altered cell proliferation and apoptosis in cancer cells.
  • Receptor Interaction : It may also bind to various receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaModerate

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in several cancer cell lines, including breast and lung cancer cells.

  • Case Study : In a recent study, this compound was tested on MDA-MB-231 (breast cancer) cells, resulting in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Mechanism : The anticancer effect is believed to be mediated through the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.

Research Findings

Recent studies have expanded on the biological activities of this compound:

  • Antimicrobial Studies : A comprehensive screening revealed that the compound exhibited a broad spectrum of activity against various pathogens, making it a candidate for further development as an antibiotic agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays highlighted its potential as an anticancer drug, with IC50 values indicating strong potency against multiple cancer cell lines .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific protein targets, revealing potential pathways for therapeutic intervention .

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